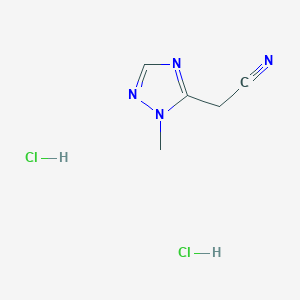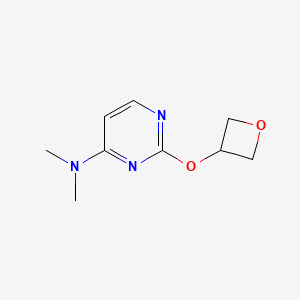
Diclorhidrato de 2-(1-metil-1H-1,2,4-triazol-5-il)acetonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N4 and its molecular weight is 195.05. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
MTA ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han sintetizado complejos de p-cimeno Ru(II) con ligandos basados en MTA y han estudiado su actividad contra líneas celulares de cáncer de ovario humano. Estos complejos demostraron efectos anticancerígenos prometedores, particularmente contra células resistentes al cisplatino .
Química de Coordinación y Complejos Metálicos
El anillo de triazol en MTA permite un comportamiento de coordinación versátil. Los investigadores han explorado su uso como ligando en complejos de rutenio. La química estructural de los complejos de p-cimeno Ru(II) con derivados de MTA ha sido bien estudiada, proporcionando información sobre sus modos de coordinación .
Azapentalenos y Síntesis Heterocíclica
Los derivados de MTA se han empleado en la síntesis de azapentalenos. Cabe destacar que el grupo azido sustituido orto al residuo de pirazol se ha utilizado para formar estos compuestos heterocíclicos .
Actividades Antimicrobianas
Si bien no están directamente relacionadas con el propio MTA, los estudios sobre derivados de 1,2,3-triazol han revelado interesantes propiedades antimicrobianas. Estos compuestos, incluidos algunos con estructuras similares a MTA, han mostrado actividad contra diversas cepas bacterianas .
Nuevos Derivados de 1,2,4-Triazol
MTA sirve como precursor de nuevos derivados de 1,2,4-triazol. Los investigadores han sintetizado compuestos como 1,3-difenil-2-(1H-1,2,4-triazol-1-il)propan-1-onas y 1,4-difenil-2-(1H-1,2,4-triazol-1-il)butano-1,4-dionas. Estos derivados exhiben diversas propiedades y pueden encontrar aplicaciones en varios campos .
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may affect pathways related to cell proliferation and survival.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Análisis Bioquímico
Biochemical Properties
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The interaction involves the binding of the triazole ring to the heme iron of the enzyme, thereby inhibiting its activity . Additionally, it has been observed to interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing ATP production and altering cellular energy balance.
Molecular Mechanism
At the molecular level, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced enzyme activity and altered metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is involved in several metabolic pathways. It primarily affects the cytochrome P450 enzyme system, leading to altered metabolism of various endogenous and exogenous compounds . The compound can also influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and transport proteins, which can facilitate its uptake and retention in target tissues.
Propiedades
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJMSMJPHVVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)


![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)



![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
